molecular formula C15H14ClNO5S B14215954 2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate CAS No. 532932-68-6

2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate

Cat. No.: B14215954
CAS No.: 532932-68-6
M. Wt: 355.8 g/mol
InChI Key: WWBUMWONWRVSPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with 2-aminoethyl 4-chlorobenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler analog with similar functional groups.

    4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the ester linkage.

    Ethyl 4-hydroxybenzoate: Similar ester structure but without the sulfonamide group.

Uniqueness

2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate is unique due to the combination of its sulfonamide and ester functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

532932-68-6

Molecular Formula

C15H14ClNO5S

Molecular Weight

355.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]ethyl 4-hydroxybenzoate

InChI

InChI=1S/C15H14ClNO5S/c16-12-3-7-14(8-4-12)23(20,21)17-9-10-22-15(19)11-1-5-13(18)6-2-11/h1-8,17-18H,9-10H2

InChI Key

WWBUMWONWRVSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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